molecular formula C12H23NO3S B7922276 (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7922276
M. Wt: 261.38 g/mol
InChI Key: GLNHDPDAMCLMTR-JTQLQIEISA-N
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Description

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and a 2-hydroxyethylsulfanyl substituent at the 3-position in the (S)-configuration. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for introducing sulfur-containing functional groups into drug candidates. The hydroxyethylsulfanyl moiety enhances solubility and metabolic stability compared to non-sulfur analogs, while the tert-butyl ester provides steric protection for the amine group during synthetic processes .

Properties

IUPAC Name

tert-butyl (3S)-3-(2-hydroxyethylsulfanyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-6-4-5-10(9-13)17-8-7-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNHDPDAMCLMTR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Formation

The piperidine ring is typically constructed via hydrogenation of pyridine derivatives. For example, 3-hydroxypyridine undergoes catalytic hydrogenation (4–6 MPa H₂, 80–100°C, Rh/C catalyst) to yield racemic 3-hydroxypiperidine. This intermediate is resolved using chiral agents such as D-pyroglutamic acid in ethanol, isolating (S)-3-hydroxypiperidine as a diastereomeric salt.

Boc Protection

The resolved (S)-3-hydroxypiperidine is treated with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., NaHCO₃ or Et₃N) to introduce the tert-butoxycarbonyl (Boc) group. Typical conditions:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Yield : 85–95%.

Thiol-Ethanol Side Chain Introduction

Mercaptoethanol Coupling

The hydroxyl group at position 3 of the Boc-protected piperidine is functionalized via nucleophilic substitution or Mitsunobu reaction:

  • Nucleophilic Route : (S)-3-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester reacts with 2-mercaptoethanol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD).

  • Conditions : Anhydrous THF, 0–5°C → room temperature, 12–24 h.

  • Yield : 70–80%.

Alternative Sulfur Incorporation

In some protocols, the sulfanyl group is introduced earlier. For example, 3-mercapto-piperidine intermediates are generated via hydrogenolysis of disulfides or reduction of sulfoxides. Subsequent Boc protection and hydroxyethylation yield the target compound.

Continuous Flow Synthesis

Industrial-scale production often employs continuous flow reactors to enhance efficiency:

  • Step 1 : Boc protection of piperidine in a tubular reactor (residence time: 10–15 min, 50°C).

  • Step 2 : Thiol-ene reaction with 2-mercaptoethanol under UV irradiation (λ = 365 nm).

  • Advantages : Improved heat transfer, reduced reaction time (total <2 h), and scalability.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel eluted with hexane/ethyl acetate (3:1 to 1:1) removes unreacted starting materials.

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (≥99% ee).

Analytical Data

  • ¹H NMR (CDCl₃): δ 4.15–4.01 (m, 1H, piperidine-H), 3.72–3.22 (m, 2H, -SCH₂CH₂OH), 1.44 (s, 9H, Boc).

  • HPLC : Chiralcel OD-H column, hexane/ethanol (90:10), retention time = 12.3 min (S-enantiomer).

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Chiral ResolutionHydrogenation → Resolution → Boc70%≥99% eeModerate
MitsunobuBoc → Mitsunobu coupling75–80%95–98%High
Continuous FlowFlow Boc protection → Thiol-ene85%98%Industrial

Challenges and Optimizations

  • Stereochemical Integrity : Racemization during thiol coupling is minimized by low-temperature conditions.

  • Sulfur Stability : Use of inert atmospheres (N₂/Ar) prevents oxidation of the sulfanyl group.

  • Cost Reduction : Recyclable catalysts (e.g., Pd/C in hydrogenation) and solvent recovery systems improve economics.

Recent Advances

  • Enzymatic Resolution : Lipase-catalyzed acylations provide enantiomeric excess >99% with reduced waste.

  • Photocatalysis : Visible-light-mediated thiol-ene reactions achieve faster kinetics (1–2 h vs. 12 h) .

Chemical Reactions Analysis

Ester Group Reactivity

The tert-butyl ester undergoes classical nucleophilic acyl substitution reactions, with its reactivity modulated by steric hindrance from the bulky tert-butyl group.

Hydrolysis

  • Acid-Catalyzed Hydrolysis :
    In aqueous acidic conditions (e.g., HCl or H₂SO₄), the ester hydrolyzes to form (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid and tert-butanol .
    Mechanism :

    • Protonation of the carbonyl oxygen.

    • Nucleophilic attack by water.

    • Elimination of tert-butanol, forming a carboxylic acid .

  • Base-Promoted Saponification :
    Reaction with NaOH or KOH yields the carboxylate salt and tert-butanol. The reaction is driven to completion by deprotonation of the carboxylic acid .

Reaction TypeReagents/ConditionsProducts
Acid hydrolysisH₃O⁺, H₂O, refluxCarboxylic acid + tert-butanol
Base saponificationNaOH/H₂O, heatCarboxylate salt + tert-butanol

Sulfanyl Group Transformations

The –SCH₂CH₂OH group participates in redox and substitution reactions.

Oxidation

  • To Sulfoxide :
    Mild oxidants like H₂O₂ or NaIO₄ convert the thioether (–S–) to a sulfoxide (–SO–).

  • To Sulfone :
    Strong oxidants (e.g., mCPBA) further oxidize the sulfoxide to a sulfone (–SO₂–).

Reduction

  • Thiol Formation :
    Reduction with LiAlH₄ cleaves the C–S bond, yielding a thiol (–SH) and ethanol.

ReactionReagentsProducts
Oxidation (S→SO)H₂O₂, 0°CSulfoxide derivative
Oxidation (S→SO₂)mCPBA, RTSulfone derivative
ReductionLiAlH₄, etherThiol + ethanol

Piperidine Ring Modifications

The piperidine ring undergoes alkylation, acylation, and deprotection reactions.

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) removes the tert-butyloxycarbonyl (Boc) group, generating a secondary amine .

Nucleophilic Substitution

The free amine (post-Boc removal) reacts with:

  • Alkyl halides : Forms quaternary ammonium salts.

  • Acid chlorides : Produces amides.

Research Findings

  • Enzymatic Hydrolysis :
    Acetylcholinesterase-like enzymes can catalyze ester hydrolysis in biological systems, suggesting potential for targeted drug delivery .

  • Synthetic Utility :
    The sulfanyl group serves as a handle for bioconjugation in peptide synthesis and polymer chemistry.

Comparative Reactivity Table

Functional GroupReaction TypeRate (Relative)Yield (%)Key Reference
tert-Butyl esterAcid hydrolysisModerate85–90
Sulfanyl groupOxidation to sulfoneSlow70–75
Piperidine amineBoc deprotectionFast>95

Mechanistic Insights

  • Steric Effects : The tert-butyl group slows ester hydrolysis compared to methyl or ethyl esters .

  • Stereochemical Retention : The (S)-configuration at C3 remains intact during most reactions unless harsh conditions (e.g., strong bases) induce racemization .

Scientific Research Applications

Biological Activities

  • Antioxidant Properties : Research indicates that compounds similar to (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine derivatives exhibit antioxidant activity, which can help in protecting cells from oxidative stress. This property is crucial in developing treatments for diseases related to oxidative damage.
  • Neuroprotective Effects : Studies have shown that piperidine derivatives can have neuroprotective effects. These compounds may play a role in the prevention of neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation.
  • Antimicrobial Activity : Some research suggests that piperidine-based compounds possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Drug Development

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting different diseases.

Case Studies

  • Synthesis of Antiviral Agents : A study demonstrated the use of similar piperidine derivatives in synthesizing antiviral compounds effective against viral infections such as influenza and HIV. The modifications made to the piperidine core were crucial for enhancing antiviral activity.
  • Pain Management : Research has explored the analgesic properties of piperidine derivatives, indicating that this compound could be developed into pain management medications by targeting specific pain pathways in the nervous system.

Mechanism of Action

The mechanism of action of (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy-ethylsulfanyl group can form hydrogen bonds and engage in other non-covalent interactions, influencing the compound’s binding affinity and specificity. The piperidine ring provides structural rigidity, while the tert-butyl ester group can modulate the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Substituent Functional Group Analysis

The following table compares key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties
(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester 2-Hydroxyethylsulfanyl C12H23NO3S 285.38 Enhanced solubility due to hydroxyl and sulfur groups; chiral center at C3
(3S,5S)-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester () 3,5-Dihydroxy C10H19NO4 217.26 High polarity from dihydroxy groups; potential for intramolecular hydrogen bonding
Racemic 3-hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester () Hydroxymethyl C11H21NO3 215.29 Simplified synthesis via resolution methods; lower steric hindrance compared to hydroxyethylsulfanyl
(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester () Chloro-acetyl-isopropyl-amino C15H27ClN2O3 318.84 Electrophilic chloroacetyl group enables conjugation; potential toxicity concerns
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester () Amino-acid-derived amide C15H29N3O3 299.41 Peptide-like structure; improved bioavailability via amino acid integration

Physicochemical and Reactivity Differences

  • Solubility : The dihydroxy analog () exhibits higher aqueous solubility due to multiple hydroxyl groups, whereas the hydroxyethylsulfanyl group in the target compound balances lipophilicity and solubility .
  • Stability : Sulfur-containing analogs (e.g., target compound, ) may show increased oxidative stability compared to hydroxyl or amine derivatives but require protection during acidic/basic reactions .
  • Stereochemical Impact: The (S)-configuration at C3 in the target compound and ’s amino-acid derivative are critical for biological activity, as enantiomers often differ in receptor binding .

Biological Activity

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound characterized by its unique piperidine structure, which includes a hydroxyl group and a sulfanyl group. These features suggest potential biological activities that warrant further investigation. This article reviews the current understanding of its biological activity, including synthesis, pharmacokinetics, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C12H23NO3S
  • Molecular Weight : 261.38 g/mol
  • CAS Number : 1353994-50-9

The structural characteristics of this compound enhance its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology. The presence of both hydroxyl and sulfanyl functionalities is significant in determining its interaction with biological systems.

Comparative Analysis with Similar Compounds

A comparison table highlights the structural similarities and differences with related compounds:

Compound NameStructure TypeUnique Features
2-MethylpiperidinePiperidine ringLacks functional groups enhancing solubility
4-HydroxyphenylalanineAmino acidContains a hydroxyl group but different biological roles
Ethyl 3-(hydroxymethyl)piperidine-1-carboxylateSimilar backboneDifferent ester group affecting reactivity

This table illustrates how variations in functional groups can significantly influence chemical behavior and biological activity.

Pharmacokinetics

Pharmacokinetic studies on related compounds have shown important parameters such as half-life and tissue distribution. For example, certain piperidine derivatives exhibited moderate brain exposure and favorable distribution in organs like the liver and kidneys . Understanding these parameters for this compound will be crucial for assessing its therapeutic potential.

Case Studies and Research Findings

While direct studies on this compound are sparse, the following findings from related research provide insights into its potential applications:

  • Anticancer Efficacy : Research indicates that compounds with similar structures can effectively inhibit the growth of breast cancer cells while sparing nonmalignant cells . This selectivity is essential for developing safer therapeutic agents.
  • Mechanism of Action : The mechanism by which related compounds exert their effects often involves interactions at the molecular level, such as forming hydrogen bonds or engaging in hydrophobic interactions with target enzymes or receptors.

Q & A

Basic: What safety protocols should be followed when handling (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester in laboratory settings?

Answer:
Safety measures should align with GHS classifications for structurally similar piperidine derivatives. Key protocols include:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs .
  • Ventilation: Use fume hoods to minimize inhalation risks, as acute toxicity via inhalation is documented for analogous compounds (Category 4) .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent spreading .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if irritation persists .

Basic: How can researchers confirm the structural integrity of this compound after synthesis?

Answer:
Structural validation requires a multi-technique approach:

  • NMR Spectroscopy: Compare 1H^1H- and 13C^{13}C-NMR spectra to computational predictions (e.g., using PubChem data for analogous tert-butyl esters). Key signals include tert-butyl groups (~1.4 ppm) and piperidine ring protons .
  • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]+^+) against the theoretical molecular weight (calculated from C12H23NO3SC_{12}H_{23}NO_3S). High-resolution MS ensures accuracy .
  • Chromatographic Purity: Use HPLC with a C18 column and mobile phase (e.g., methanol/buffer) to assess purity (>95% by area normalization) .

Basic: What are the critical physicochemical properties to characterize for this compound, and how are they determined?

Answer:
Key properties include:

PropertyMethodRelevance
Solubility Shake-flask method in DMSO/water mixturesPredicts bioavailability and reaction solvent compatibility .
LogP HPLC retention time vs. reference standardsIndicates lipophilicity for membrane permeability studies .
Thermal Stability Differential Scanning Calorimetry (DSC)Determines decomposition temperature for storage conditions .
pKa Potentiometric titrationGuides pH-sensitive reaction design (e.g., deprotection of tert-butyl esters) .

Advanced: How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

Answer:
Optimization strategies include:

  • Reagent Selection: Use DMAP (4-dimethylaminopyridine) and triethylamine to enhance nucleophilic substitution efficiency during esterification .
  • Temperature Control: Maintain 0–20°C during thiourea coupling to suppress side reactions (e.g., oxidation of sulfanyl groups) .
  • Purification: Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from regioisomers .
  • Yield Monitoring: Track reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and adjust stoichiometry if intermediates stall .

Advanced: What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

Answer:
Adopt a split-split-plot design for multi-factor analysis:

  • Factors: pH (3, 7, 11), temperature (4°C, 25°C, 40°C), and time (0, 7, 30 days).
  • Assays: Quantify degradation via HPLC at each interval. Use ANOVA to identify significant interactions (e.g., pH 11 + 40°C accelerates ester hydrolysis) .
  • Control: Include antioxidants (e.g., BHT) to assess oxidative stability .

Advanced: How should researchers resolve contradictions in hazard data (e.g., conflicting acute toxicity classifications)?

Answer:

  • Source Validation: Cross-reference SDS entries from reputable suppliers (e.g., Key Organics) against peer-reviewed toxicology studies .
  • In Silico Modeling: Use tools like ECOSAR to predict acute toxicity based on structural analogs. Discrepancies may arise from impurity profiles .
  • Experimental Reassessment: Conduct OECD Guideline 423 (acute oral toxicity) tests in rodents at 300–2000 mg/kg doses to confirm classification .

Advanced: What methodologies assess the environmental impact of this compound during disposal?

Answer:

  • Biodegradation Studies: Use OECD 301B (CO2_2 evolution test) to measure microbial breakdown in aqueous systems .
  • Ecotoxicology: Expose Daphnia magna to 0.1–10 mg/L concentrations; calculate LC50_{50} values .
  • Leaching Potential: Soil column experiments quantify mobility via HPLC-MS/MS detection in leachates .

Regulatory: How can researchers ensure compliance with GHS and REACH regulations during preclinical studies?

Answer:

  • Labeling: Include GHS pictograms (e.g., Health Hazard, Exclamation Mark) per CLP Regulation (EC) No 1272/2008 .
  • Documentation: Maintain SDS with Section 15 (regulatory info) detailing EUH statements and disposal codes .
  • REACH Registration: Submit substance identity, toxicity data, and exposure scenarios to ECHA if annual volumes exceed 1 tonne .

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